3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile
Description
This compound is a polyheterocyclic molecule featuring:
- A pyrazine-2-carbonitrile core.
- A piperidin-1-yl linker bridging the pyrazine ring to a pyrimidin-2-yloxy moiety.
- A 1-methyl-1H-pyrazol-4-yl substituent on the pyrimidine ring.
The pyrazine and pyrimidine rings are common pharmacophores in drug design, contributing to hydrogen bonding and π-π stacking interactions with biological targets.
Properties
IUPAC Name |
3-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O/c1-25-12-14(11-24-25)13-9-22-18(23-10-13)27-15-2-6-26(7-3-15)17-16(8-19)20-4-5-21-17/h4-5,9-12,15H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCRFUJOWDJNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound shares structural motifs with several pyrazine/pyrimidine-based heterocycles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Functional and Pharmacological Insights
Target vs. (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile
- Structural Differences: The target lacks the picolinonitrile scaffold and methylamino group on the pyrimidine ring present in the CHK1 inhibitor. Instead, it uses a pyrazine-carbonitrile core.
- Activity Implications: The methylamino group in the CHK1 inhibitor enhances hydrogen bonding with ATP-binding pockets of kinases, while the pyrazine-carbonitrile in the target may favor alternative binding modes .
Target vs. CCT244747
- Linker Flexibility: CCT244747 employs a dimethylamino-propan-2-yloxy linker, which increases solubility and metabolic stability compared to the piperidin-1-yl group in the target compound.
- Substituent Effects : The methoxy group on CCT244747’s pyridine ring likely improves membrane permeability, a feature absent in the target .
Target vs. Pyrazole-Carbonitrile Intermediates
Compounds like 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile (Table 1) are simpler intermediates but lack the multi-ring architecture required for kinase inhibition. Their utility lies in modular synthesis rather than direct bioactivity .
Selectivity and Toxicity Considerations
- The CHK1 inhibitors (e.g., CCT244747) exhibit low off-target toxicity due to precise substituent positioning, whereas the target compound’s piperidin-1-yl linker may introduce steric hindrance, reducing selectivity .
- Pyrazolo[3,4-d]pyrimidine derivatives (e.g., from ) often show broad-spectrum kinase inhibition but higher cytotoxicity, highlighting the advantage of the target’s pyrazine-pyrimidine hybrid design .
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